
Caprooyl Tetrapeptide-3 acetate
Vue d'ensemble
Description
Caprooyl Tetrapeptide-3 acetate is a derivative of tetrapeptide-3 that is linked to caproic acid . It has migration-imparting effects in human adipose-derived stem cells when applied at concentrations of 0.1 and 1 mg/ml . It stimulates the production of collagen, elastin, and hyaluronic acid and is used for skin repair .
Synthesis Analysis
Caprooyl tetrapeptide-3, also known as KGHK-Caproic acid, is a biomimetic lipopeptide structure based on TGF-ß (transforming growth factor beta) that plays an essential role in the natural production of the extracellular matrix components . The peptide sequence is Lys-Gly-His-Lys .Molecular Structure Analysis
The chemical formula of Caprooyl Tetrapeptide-3 acetate is C28H51N9O7 . Its exact mass is 625.39 and its molecular weight is 625.770 .Chemical Reactions Analysis
Caprooyl tetrapeptide-3 is a reaction product of caproic acid and tetrapeptide-3, comprised of four amino acids . It is based on the structure of transforming growth factor (TGF-β), a growth factor that plays an important role in maintaining the extracellular matrix .Physical And Chemical Properties Analysis
The molecular weight of Caprooyl Tetrapeptide-3 acetate is 625.8 g/mol . The elemental analysis shows that it contains C, 53.74; H, 8.22; N, 20.15; O, 17.90 .Applications De Recherche Scientifique
-
- Caprooyl Tetrapeptide-3 acetate is a synthetic or plant-derived peptide that has been used in the field of cosmetics, particularly in anti-aging skin care products .
- It has been found to deliver noticeable results after prolonged use, such as reducing the appearance of fine lines and wrinkles, improving skin elasticity, and fighting against stretch marks .
- The peptide is typically added into the production process of cosmetic products at the final stage .
- In research studies, it has been shown to stimulate the production and synthesis of important structural proteins of the dermal-epidermal junction (DEJ), such as laminin-5, fibronectin, and collagen .
-
- Caprooyl Tetrapeptide-3 acetate stimulates the production of hyaluronic acid .
- Hyaluronic acid is a substance that is naturally present in the human body. It is found in the highest concentrations in fluids in the eyes and joints. It can also be applied topically to the skin to heal wounds, burns, skin ulcers, and as a moisturizer .
-
- Caprooyl Tetrapeptide-3 acetate is used for fine lines and wrinkle reduction .
- It stimulates the expression of collagen VII and laminin-5 in a model of corticoid-induced skin ageing .
- This suggests potential applications in the field of dermatology for the treatment of skin conditions associated with aging .
Orientations Futures
Caprooyl tetrapeptide-3 has become a popular cosmetic material due to its anti-wrinkle and anti-aging properties . It is expected to be one of the most powerful peptides used in anti-aging skin care products . A research study showed that Caprooyl tetrapeptide-3 boosts the production of DEJ (dermal-epidermal junction) structural proteins such as laminin up to 26% and fibronectin up to 60%, improving mechanical properties of the skin .
Propriétés
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47N9O5.C2H4O2/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27;1-2(3)4/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40);1H3,(H,3,4)/t19-,20-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAVFMYNDSZDNL-OCIDDWSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51N9O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caprooyl Tetrapeptide-3 acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



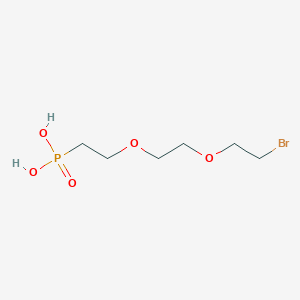
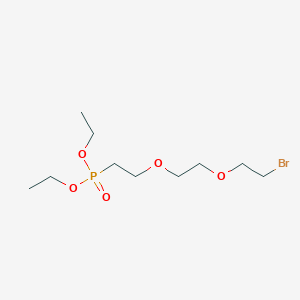
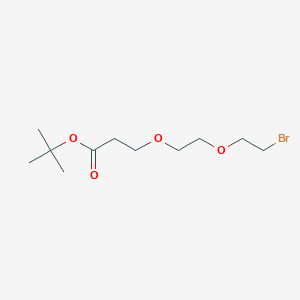
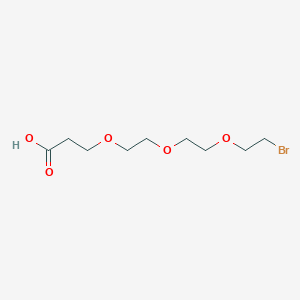
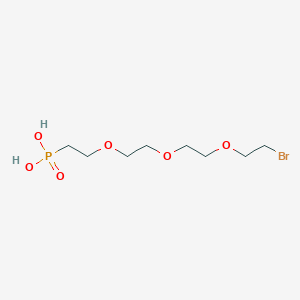
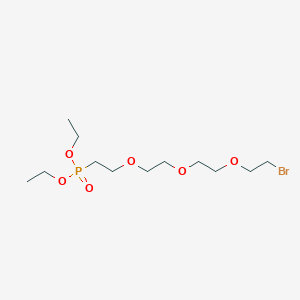
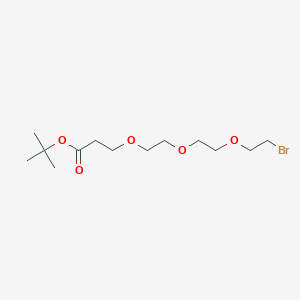
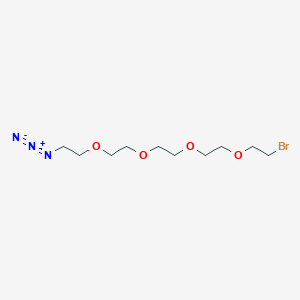
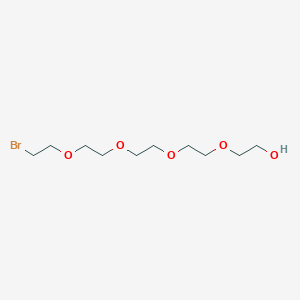
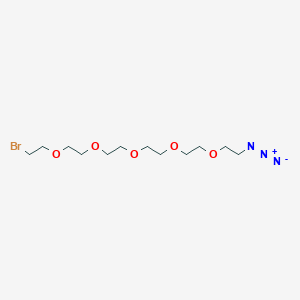
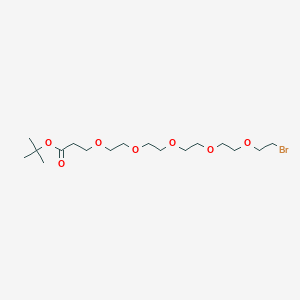
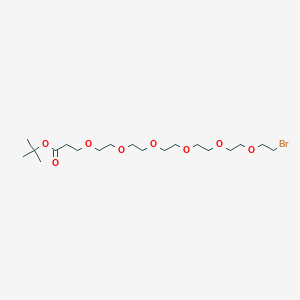

![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)